molecular formula C18H11Cl2N3O3 B15504724 Pyridazino[4,5-b]quinoline-1,4,10(5H)-trione, 7-chloro-2-(2-chloro-4-methylphenyl)-2,3-dihydro-

Pyridazino[4,5-b]quinoline-1,4,10(5H)-trione, 7-chloro-2-(2-chloro-4-methylphenyl)-2,3-dihydro-

Cat. No.: B15504724
M. Wt: 388.2 g/mol
InChI Key: USMSEVFCMORBFG-UHFFFAOYSA-N
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Description

Pyridazino[4,5-b]quinoline-1,4,10(5H)-trione derivatives are tricyclic heterocyclic compounds featuring fused pyridazine and quinoline moieties. The 7-chloro-2-(2-chloro-4-methylphenyl)-2,3-dihydro- variant (hereafter referred to as Compound A) is distinguished by its 7-chloro substitution on the quinoline ring and a 2-(2-chloro-4-methylphenyl) group at the pyridazine C2 position. This compound has garnered attention as a potent N-methyl-D-aspartate (NMDA) glycine-site antagonist, with demonstrated antinociceptive activity in preclinical models . Its pharmacological profile is attributed to selective receptor binding, which modulates glutamatergic neurotransmission, a key pathway in neurological disorders .

Properties

Molecular Formula

C18H11Cl2N3O3

Molecular Weight

388.2 g/mol

IUPAC Name

7-chloro-2-(2-chloro-4-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione

InChI

InChI=1S/C18H11Cl2N3O3/c1-8-2-5-13(11(20)6-8)23-18(26)14-15(17(25)22-23)21-12-7-9(19)3-4-10(12)16(14)24/h2-7H,1H3,(H,21,24)(H,22,25)

InChI Key

USMSEVFCMORBFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Substituent Impact on Binding : The 2-(2-chloro-4-methylphenyl) group in Compound A optimizes steric and electronic interactions with the NMDA glycine-binding pocket. Larger alkyl substituents (e.g., pyridinylalkyl in Analog 1 ) reduce affinity due to steric hindrance .

Solubility and Bioavailability : Sodium salt derivatives (e.g., Analog 3 ) improve aqueous solubility, addressing a limitation of the parent compound .

Anti-Cancer Potential: Pyridazino[4,5-b]quinoline scaffolds modified with indole moieties (e.g., pyridazino[4,5-b]indoles) exhibit cytotoxicity via DNA intercalation, though Compound A’s primary focus remains neurological .

Pharmacokinetic and Toxicological Profiles

  • Compound A demonstrates moderate oral absorption in rodent models, with a plasma half-life suitable for once-daily dosing .
  • Analog 1 ’s improved cellular permeability suggests enhanced blood-brain barrier penetration, critical for CNS-targeted therapies .

Q & A

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

  • Methodological Answer :
  • Conduct pharmacokinetic studies to assess bioavailability and metabolic stability (e.g., liver microsome assays) .
  • Use knockout animal models to isolate NMDA receptor-specific effects from off-target interactions .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Standardize purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Implement quality control protocols (e.g., HPLC purity >95%) and track reaction parameters (e.g., humidity-sensitive steps) .

Tables for Key Data

Q. Table 1: Catalytic Systems for Pyridazinoquinoline Synthesis

CatalystSolventTemp (°C)Yield (%)Reference
Trityl chlorideChloroform7080
[BMIM][BF4]Solvent-free9592*

*Reported for analogous pyrimidoquinolines.

Q. Table 2: Biological Activity Profiling

Assay TypeTargetIC50/EC50 (µM)Reference
NMDA bindingGlycine site0.12
AntiviralZika NS5 RdRp3.8*
AntimicrobialS. aureus25.6

*Data for structurally related derivative.

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